molecular formula C9H19ClOSi B13198167 {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane

{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane

Cat. No.: B13198167
M. Wt: 206.78 g/mol
InChI Key: MEUBSAYHMPVAKB-UHFFFAOYSA-N
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Description

{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane is an organosilicon compound that features a chloromethyl group attached to an oxolane ring, which is further bonded to a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane typically involves the reaction of 3-(chloromethyl)oxolane with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:

3-(Chloromethyl)oxolane+Trimethylsilyl chlorideBase[3-(Chloromethyl)oxolan-3-yl]methyltrimethylsilane\text{3-(Chloromethyl)oxolane} + \text{Trimethylsilyl chloride} \xrightarrow{\text{Base}} \text{this compound} 3-(Chloromethyl)oxolane+Trimethylsilyl chlorideBase​[3-(Chloromethyl)oxolan-3-yl]methyltrimethylsilane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group in {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the chlorine atom with an azide group.

    Oxidation Reactions: The oxolane ring can be oxidized using reagents such as potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at room temperature.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature and atmospheric pressure.

Major Products

    Substitution: {[3-(Azidomethyl)oxolan-3-yl]methyl}trimethylsilane

    Oxidation: {[3-(Carboxymethyl)oxolan-3-yl]methyl}trimethylsilane

    Reduction: {[3-(Hydroxymethyl)oxolan-3-yl]methyl}trimethylsilane

Scientific Research Applications

Chemistry

In organic synthesis, {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane serves as a versatile intermediate for the introduction of oxolane rings into complex molecules. It is used in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound is utilized in the development of bioactive molecules, particularly in the modification of nucleosides and nucleotides for antiviral and anticancer research.

Medicine

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of drug candidates with improved pharmacokinetic properties.

Industry

The compound finds applications in the production of specialty polymers and materials with enhanced mechanical and thermal properties.

Mechanism of Action

The mechanism of action of {[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The chloromethyl group can participate in nucleophilic substitution reactions, while the trimethylsilane group can stabilize reactive intermediates through silicon’s ability to donate electron density.

Comparison with Similar Compounds

Similar Compounds

  • {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane
  • {[3-(Iodomethyl)oxolan-3-yl]methyl}trimethylsilane
  • {[3-(Hydroxymethyl)oxolan-3-yl]methyl}trimethylsilane

Uniqueness

{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane is unique due to the presence of the chloromethyl group, which offers a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis, providing a versatile platform for further functionalization.

Properties

Molecular Formula

C9H19ClOSi

Molecular Weight

206.78 g/mol

IUPAC Name

[3-(chloromethyl)oxolan-3-yl]methyl-trimethylsilane

InChI

InChI=1S/C9H19ClOSi/c1-12(2,3)8-9(6-10)4-5-11-7-9/h4-8H2,1-3H3

InChI Key

MEUBSAYHMPVAKB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CCOC1)CCl

Origin of Product

United States

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